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3-((2-

Hydroxyethyl)amino)propanol

Cat. No.: B098944 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for 3-((2-
Hydroxyethyl)amino)propanol (CAS No. 19344-29-7). The focus is on Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy, crucial analytical techniques for the

structural elucidation and characterization of organic molecules. This document is intended for

researchers, scientists, and professionals in drug development who require a comprehensive

understanding of the spectroscopic properties of this compound.

While experimental spectra for 3-((2-Hydroxyethyl)amino)propanol are indexed in databases

such as SpectraBase, the detailed data is not publicly accessible.[1] Therefore, this guide

presents predicted spectroscopic data based on the analysis of its chemical structure and

established principles of spectroscopy.

Predicted Spectroscopic Data
The spectroscopic data for 3-((2-Hydroxyethyl)amino)propanol has been predicted based on

its molecular structure, which contains primary and secondary alcohol functionalities, as well as

a secondary amine.

Predicted ¹H NMR Data
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The proton NMR spectrum is expected to show distinct signals for the different methylene

groups and the exchangeable protons of the hydroxyl and amine groups. The chemical shifts

are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Proton Assignment
Predicted Chemical Shift

(ppm)
Predicted Multiplicity

-CH₂- (adjacent to propanol

OH)
~3.6 Triplet

-CH₂- (central on propanol

chain)
~1.7 Quintet

-CH₂- (adjacent to N on

propanol side)
~2.8 Triplet

-CH₂- (adjacent to N on

ethanol side)
~2.7 Triplet

-CH₂- (adjacent to ethanol OH) ~3.5 Triplet

-OH (propanol and ethanol) Broad singlet

-NH- Broad singlet

Predicted ¹³C NMR Data
The carbon NMR spectrum should display five unique signals corresponding to the five carbon

atoms in the molecule. The chemical shifts are primarily affected by the attached heteroatoms

(oxygen and nitrogen).

Carbon Assignment Predicted Chemical Shift (ppm)

-CH₂- (adjacent to propanol OH) ~60-65

-CH₂- (central on propanol chain) ~30-35

-CH₂- (adjacent to N on propanol side) ~50-55

-CH₂- (adjacent to N on ethanol side) ~50-55

-CH₂- (adjacent to ethanol OH) ~60-65
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 3-((2-Hydroxyethyl)amino)propanol is expected to show characteristic

absorption bands for the O-H, N-H, C-H, and C-N bonds.

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity

3500 - 3200 O-H and N-H stretching Strong, Broad

3000 - 2850 C-H stretching (aliphatic) Medium to Strong

1470 - 1440 C-H bending Medium

1250 - 1020
C-N stretching (aliphatic

amine)
Medium to Weak

1050 - 1150 C-O stretching (alcohol) Strong

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra for a compound like

3-((2-Hydroxyethyl)amino)propanol.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 3-((2-Hydroxyethyl)amino)propanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect the

chemical shifts of exchangeable protons (OH and NH).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts (0 ppm).

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

Data Acquisition:
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Place the NMR tube in the spectrometer.

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For

¹³C NMR, a larger number of scans is typically required due to the low natural abundance

of the ¹³C isotope.

FTIR Spectroscopy Protocol
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid

between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty spectrometer to subtract atmospheric

contributions (e.g., CO₂ and water vapor).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-((2-Hydroxyethyl)amino)propanol.
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Spectroscopic Analysis Workflow for 3-((2-Hydroxyethyl)amino)propanol

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

Conclusion

3-((2-Hydroxyethyl)amino)propanol Sample

Dissolve in Deuterated Solvent Prepare as Thin Film or on ATR

Acquire 1H and 13C NMR Spectra Acquire FTIR Spectrum

Analyze Chemical Shifts, Multiplicities, and Integration Analyze Characteristic Absorption Bands

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-((2-Hydroxyethyl)amino)propanol | C5H13NO2 | CID 3015059 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data for 3-((2-
Hydroxyethyl)amino)propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b098944#spectroscopic-data-for-3-2-
hydroxyethyl-amino-propanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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